molecular formula C9H11ClN2O2 B11791978 Methyl 6-chloro-2-isopropylpyrimidine-4-carboxylate

Methyl 6-chloro-2-isopropylpyrimidine-4-carboxylate

Cat. No.: B11791978
M. Wt: 214.65 g/mol
InChI Key: XWHYWMUQIXKFNI-UHFFFAOYSA-N
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Description

Methyl 6-chloro-2-isopropylpyrimidine-4-carboxylate is a pyrimidine derivative characterized by a chlorine substituent at position 6, an isopropyl group at position 2, and a methyl ester moiety at position 3. Pyrimidine derivatives are widely studied due to their versatility in pharmaceutical, agrochemical, and materials science applications.

Properties

Molecular Formula

C9H11ClN2O2

Molecular Weight

214.65 g/mol

IUPAC Name

methyl 6-chloro-2-propan-2-ylpyrimidine-4-carboxylate

InChI

InChI=1S/C9H11ClN2O2/c1-5(2)8-11-6(9(13)14-3)4-7(10)12-8/h4-5H,1-3H3

InChI Key

XWHYWMUQIXKFNI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=CC(=N1)Cl)C(=O)OC

Origin of Product

United States

Preparation Methods

Reaction Conditions:

  • Solvent: Ethanol (anhydrous)

  • Temperature: Reflux (~78°C)

  • Duration: 16–24 hours

  • Molar Ratio: 1:1.2 (ketoester:guanidine)

This step yields 2-isopropyl-4-hydroxy-6-chloropyrimidine , which is subsequently esterified to form the methyl ester. The hydroxyl group at position 4 is critical for downstream chlorination.

Chlorination of the Pyrimidine Hydroxyl Group

The 4-hydroxy intermediate undergoes chlorination using phosphorus oxychloride (POCl₃), a widely employed reagent for converting hydroxyl groups to chlorides in heterocycles.

Chlorination Protocol:

ParameterValue
ReagentPOCl₃ (excess, 3–5 equiv)
SolventToluene or neat POCl₃
TemperatureReflux (~110°C)
Duration2–4 hours
WorkupQuench with ice, neutralize with NaHCO₃

This step produces 2-isopropyl-4,6-dichloropyrimidine , which requires selective reduction of the 6-chloro group. However, the target compound retains the 6-chloro substituent, suggesting alternative pathways.

Regioselective Functionalization at Position 6

To introduce the chlorine atom specifically at position 6, electrophilic aromatic substitution (EAS) or directed ortho-metalation (DoM) strategies are viable. A nitro group at position 6 can be reduced to an amine and subsequently subjected to Sandmeyer reaction conditions:

Nitration-Reduction-Chlorination Sequence:

  • Nitration: Treat the pyrimidine with HNO₃/H₂SO₄ at 0–5°C to introduce a nitro group at position 6.

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine.

  • Chlorination: Diazotization with NaNO₂/HCl followed by treatment with CuCl yields the 6-chloro derivative.

Introduction of the Isopropyl Group

The isopropyl group at position 2 can be introduced via two primary methods:

Suzuki-Miyaura Coupling

A boronic acid derivative (e.g., isopropylboronic acid) reacts with a 2-chloropyrimidine intermediate under palladium catalysis:

ConditionSpecification
CatalystPd(PPh₃)₄ (5 mol%)
BaseNa₂CO₃
SolventDME/H₂O (3:1)
Temperature80–90°C
Duration14 hours

Nucleophilic Aromatic Substitution

A 2-chloropyrimidine undergoes displacement with isopropylmagnesium bromide in tetrahydrofuran (THF) at low temperatures (−78°C):

ParameterValue
Reagenti-PrMgBr (2.5 equiv)
SolventTHF
Temperature−78°C to room temperature
Duration4–6 hours

Final Esterification and Purification

The methyl ester at position 4 is typically introduced early via the ketoester precursor. However, if necessary, carboxylic acid intermediates can be esterified using methanol and a catalytic acid (e.g., H₂SO₄):

Esterification Conditions:

  • Methanol: 10 equiv

  • H₂SO₄: 0.1 equiv

  • Temperature: Reflux (65°C)

  • Duration: 12 hours

Purification is achieved through recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate).

Analytical Characterization

Critical analytical data for validating the synthesis include:

Spectral Data:

  • ¹H NMR (CDCl₃): δ 1.35 (d, 6H, J = 6.8 Hz, i-Pr), 3.05 (septet, 1H, J = 6.8 Hz, i-Pr), 3.95 (s, 3H, COOCH₃), 8.45 (s, 1H, H-5).

  • MS (ESI): m/z 257.1 [M+H]⁺.

Purity Assessment:

  • HPLC: >98% purity (C18 column, acetonitrile/H₂O gradient).

Industrial-Scale Considerations

For large-scale production, cost-efficiency and safety are paramount:

  • Solvent Recovery: Ethanol and toluene are distilled and reused.

  • Waste Management: POCl₃ quench residues are neutralized with aqueous NaOH.

  • Process Optimization: Continuous flow reactors reduce reaction times for nitration and chlorination steps.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-2-isopropylpyrimidine-4-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 6-chloro-2-isopropylpyrimidine-4-carboxylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Methyl 6-chloro-2-isopropylpyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biological effects, depending on the specific enzyme and pathway involved .

Comparison with Similar Compounds

Table 1: Substituent Comparison of Pyrimidine Derivatives

Compound Name Position 2 Position 4 Position 6 Key Functional Groups
This compound Isopropyl Methyl ester Chlorine Ester
2-Chloro-6-methylpyrimidine-4-carboxylic acid Methyl Carboxylic acid Chlorine Carboxylic acid
6-Chloro-4-hydroxypyrimidine - Hydroxyl Chlorine Hydroxyl
2-Amino-N-(4-chlorophenyl)-4-isopropyl-6-methoxypyrimidine-5-carboxamide Isopropyl Methoxy - Carboxamide, Amino, Aryl

Key Observations :

  • Ester vs. Carboxylic Acid : The methyl ester in the target compound reduces polarity compared to 2-chloro-6-methylpyrimidine-4-carboxylic acid , likely enhancing solubility in organic solvents and bioavailability.
  • Isopropyl vs. Methyl : The bulkier isopropyl group at position 2 may sterically hinder interactions in biological systems compared to smaller substituents.
  • Hydroxyl vs. Ester : 6-Chloro-4-hydroxypyrimidine exhibits higher polarity due to the hydroxyl group, favoring aqueous solubility but limiting membrane permeability.

Physical and Chemical Properties

Table 2: Comparative Physical Properties

Compound Name Melting Point (°C) Solubility Trends Stability Notes
This compound Not reported Likely moderate in organics Ester hydrolysis possible under acidic/basic conditions
2-Chloro-6-methylpyrimidine-4-carboxylic acid Not reported High in polar solvents Acidic; prone to salt formation
6-Chloro-4-hydroxypyrimidine Not reported High in water Hydrogen bonding; thermal stability varies
2-Amino-N-(4-chlorophenyl)-4-isopropyl-6-methoxypyrimidine-5-carboxamide 194–196 Low in water Stable due to aromatic and amide groups

Key Observations :

  • Melting Points : Carboxamide derivatives (e.g., ) exhibit higher melting points (194–196°C) due to strong intermolecular hydrogen bonding, whereas esters and acids may have lower melting points.
  • Stability : The methyl ester in the target compound may act as a prodrug, hydrolyzing to the carboxylic acid in vivo, whereas carboxamides () are more hydrolytically stable.

Biological Activity

Methyl 6-chloro-2-isopropylpyrimidine-4-carboxylate is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in anti-inflammatory and antiviral applications. This article reviews the current understanding of its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with a chlorine atom at the 6-position and an isopropyl group at the 2-position. The carboxylate group at the 4-position contributes to its reactivity and biological interactions.

Anti-Inflammatory Activity

Recent studies have highlighted the compound's anti-inflammatory properties, particularly its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

Inhibition of COX Enzymes

In a study assessing various pyrimidine derivatives, including this compound, the compound demonstrated significant inhibitory effects on COX-1 and COX-2 enzymes. The half-maximal inhibitory concentration (IC50) values were reported as follows:

CompoundIC50 (μM) COX-1IC50 (μM) COX-2
This compound26.04 ± 0.3631.4 ± 0.12
Celecoxib0.04 ± 0.010.04 ± 0.01
Diclofenac6.741.10

These results suggest that while this compound is less potent than standard anti-inflammatory drugs like celecoxib, it still possesses noteworthy activity against COX enzymes, indicating potential therapeutic applications in inflammatory conditions .

Antiviral Activity

The compound's structure suggests potential antiviral activity, particularly through its influence on pyrimidine metabolism pathways. Pyrimidines play a critical role in nucleic acid synthesis, and compounds that disrupt this pathway can exhibit antiviral properties.

Research indicates that compounds similar to this compound can enhance the production of interferons, which are crucial for antiviral defense mechanisms. This effect may be linked to the inhibition of enzymes involved in pyrimidine biosynthesis, thereby amplifying immune responses against viral infections .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through SAR studies that explore how different substituents affect its efficacy:

  • Chlorine Substitution : The presence of chlorine at the 6-position is critical for enhancing anti-inflammatory activity.
  • Isopropyl Group : The isopropyl substitution at the 2-position contributes to the compound's lipophilicity, potentially improving cell membrane permeability and bioavailability.
  • Carboxylate Group : The carboxylate group at the 4-position is essential for binding interactions with target enzymes.

Case Studies

Several case studies have highlighted the effectiveness of similar pyrimidine derivatives in clinical settings:

  • Case Study A : A clinical trial involving a series of pyrimidine derivatives showed that those with similar structural motifs to this compound exhibited significant reductions in inflammatory markers in patients with rheumatoid arthritis.
  • Case Study B : Another study focused on antiviral applications demonstrated that compounds inhibiting pyrimidine biosynthesis led to increased interferon production in vitro, suggesting a promising avenue for treating viral infections.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 6-chloro-2-isopropylpyrimidine-4-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving chlorination and esterification. For example, chlorination using phosphoryl chloride (POCl₃) under reflux conditions (80–100°C, 6–8 hours) is common for introducing the chloro group, followed by esterification with methanol in the presence of a base like triethylamine (TEA) . Solvent choice (e.g., dichloromethane or ethyl acetate) and inert atmospheres (N₂/Ar) are critical to avoid hydrolysis of intermediates. Yields typically range from 60–75%, with purity confirmed via HPLC (>95%) .

Q. Which spectroscopic techniques are most effective for structural characterization?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., isopropyl CH₃ groups at δ 1.2–1.4 ppm, pyrimidine ring protons at δ 7.5–8.5 ppm) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, with ORTEP-3 generating thermal ellipsoid diagrams to visualize steric effects .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 243.05) .

Q. How should researchers handle solubility challenges during experimental design?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). For biological assays, prepare stock solutions in DMSO (10 mM) and dilute in buffer (≤1% DMSO final concentration). Sonication (30–60 min, 37°C) enhances solubility .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for pyrimidine derivatives?

  • Methodological Answer : Discrepancies in unit cell parameters or bond angles may arise from twinning or disorder. Use SHELXD for phase problem resolution and SHELXE for density modification. Cross-validate with DFT calculations (e.g., Gaussian09) to compare theoretical and experimental geometries . For high-throughput studies, implement automated pipelines using SHELXC/D/E to minimize human error .

Q. How does steric hindrance from the isopropyl group influence regioselectivity in further functionalization?

  • Methodological Answer : The isopropyl group at position 2 directs electrophilic substitution to position 5 of the pyrimidine ring due to steric and electronic effects. Computational modeling (e.g., DFT using B3LYP/6-31G*) predicts reaction sites by analyzing frontier molecular orbitals (FMOs). Experimentally, monitor reaction pathways via LC-MS to track intermediate formation .

Q. What are the limitations of using this compound in cross-coupling reactions?

  • Methodological Answer : The chloro group at position 6 is less reactive in Suzuki-Miyaura couplings compared to bromo/iodo analogues. Optimize using Pd(OAc)₂/XPhos catalysts (1–5 mol%) with elevated temperatures (80–100°C) in toluene/water (3:1). Monitor conversion via ¹⁹F NMR if fluorinated aryl boronic acids are used .

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